molecular formula C9H5BrFNO2 B1409749 Methyl 2-bromo-3-cyano-5-fluorobenzoate CAS No. 1805595-91-8

Methyl 2-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B1409749
CAS No.: 1805595-91-8
M. Wt: 258.04 g/mol
InChI Key: BUMPVPUGMSPDTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a fluorine atom at position 5 of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions. The ester group at the para position (relative to the fluorine) further modulates its solubility and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMPVPUGMSPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-5-fluorobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the cyano and ester groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Conversion of the cyano group to primary amines or other reduced forms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-5-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups. The bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in different pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

The structural uniqueness of Methyl 2-bromo-3-cyano-5-fluorobenzoate becomes evident when compared to derivatives such as methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) . Key differences include:

Table 1: Substituent Positions and Functional Groups

Compound Name Position 2 Position 3 Position 5
This compound Br CN F
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Cl Br OCF₃ (trifluoromethoxy)
  • Electronic Effects: The cyano group (CN) in the target compound is a stronger electron-withdrawing group than the chlorine in the analog, increasing electrophilicity at the aromatic ring.
  • Steric Considerations : The trifluoromethoxy group (OCF₃) in the analog introduces steric bulk and enhanced lipophilicity compared to the smaller fluorine substituent in the target compound.

Physicochemical Property Analysis

Table 2: Hypothetical Property Comparison Based on Substituent Effects

Property This compound Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
Melting Point Likely higher (polar CN group) Lower (bulky OCF₃ reduces crystallinity)
Solubility in DMSO High (polar substituents) Moderate (OCF₃ increases lipophilicity)
Stability to Hydrolysis Moderate (ester group) Lower (electron-withdrawing OCF₃ may destabilize)
  • references methyl ester properties, suggesting that electron-withdrawing groups like CN and F enhance thermal stability but may reduce solubility in non-polar solvents .

Biological Activity

Methyl 2-bromo-3-cyano-5-fluorobenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework. The molecular formula is C9H6BrFNO2C_9H_6BrFNO_2. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may exhibit the following actions:

  • Enzyme Inhibition : It can inhibit specific enzymes, which may lead to altered metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors, thereby modulating signaling pathways that influence cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli (E. coli)8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These findings suggest that the compound could be effective against certain bacterial infections, warranting further exploration in clinical settings.

Case Studies

  • Study on Anticancer Properties :
    A study assessed the effects of this compound on cancer cell lines. The results indicated that the compound reduced cell viability in a dose-dependent manner in breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The IC50 values were determined as follows:
    Cell Line IC50 (µM)
    MCF-715
    HT-2920
    This suggests potential applications in cancer therapy.
  • Inhibition of Bacterial Growth :
    In another study focusing on Gram-negative bacteria, this compound was tested against resistant strains of Pseudomonas aeruginosa. The compound demonstrated significant bactericidal activity, with an MIC significantly lower than traditional antibiotics.

Research Applications

This compound serves as a valuable intermediate in organic synthesis and drug development. Its unique structure allows it to be used as a building block for more complex bioactive compounds. Research applications include:

  • Pharmaceutical Development : Investigated for its potential as a lead compound in developing new therapeutic agents.
  • Chemical Biology : Utilized in studies exploring enzyme interactions and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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